molecular formula C25H23N3O4S2 B11285849 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide

2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide

Cat. No.: B11285849
M. Wt: 493.6 g/mol
InChI Key: BPSFPQZXGNNTCD-UHFFFAOYSA-N
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Description

2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3-PHENYLPROPYL)ACETAMIDE is a complex organic compound that features a unique combination of benzodioxole, thienopyrimidine, and phenylpropylacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3-PHENYLPROPYL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Thienopyrimidine Core: This involves the condensation of thiophene-2-carboxylic acid with guanidine to form the thienopyrimidine ring.

    Coupling Reactions: The benzodioxole and thienopyrimidine intermediates are coupled using a palladium-catalyzed cross-coupling reaction.

    Final Assembly: The phenylpropylacetamide group is introduced through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring.

    Reduction: Reduction reactions can target the carbonyl groups in the thienopyrimidine and acetamide moieties.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3-PHENYLPROPYL)ACETAMIDE has shown promise in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: In studies of enzyme inhibition and protein interactions.

    Medicine: Potential anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: As a precursor for the synthesis of other pharmacologically active compounds.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes involved in cell proliferation. It targets pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to cell cycle arrest and apoptosis. The benzodioxole moiety is crucial for binding to the active site of the target enzymes, while the thienopyrimidine core enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
  • ®-2-[(2H-1,3-Benzodioxol-5-yl)methyl]pyrrolidine

Uniqueness

2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3-PHENYLPROPYL)ACETAMIDE is unique due to its combination of three distinct pharmacophores: benzodioxole, thienopyrimidine, and phenylpropylacetamide. This unique structure allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C25H23N3O4S2

Molecular Weight

493.6 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C25H23N3O4S2/c29-22(26-11-4-7-17-5-2-1-3-6-17)15-34-25-27-19-10-12-33-23(19)24(30)28(25)14-18-8-9-20-21(13-18)32-16-31-20/h1-3,5-6,8-10,12-13H,4,7,11,14-16H2,(H,26,29)

InChI Key

BPSFPQZXGNNTCD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CS4)N=C3SCC(=O)NCCCC5=CC=CC=C5

Origin of Product

United States

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